N-Hydroxy-4-phenylpyrimidin-2-amine
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Overview
Description
N-Hydroxy-4-phenylpyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine typically involves multi-step reactions starting from acyclic starting materials. One common method includes the following steps:
Ring Closure: Starting with benzylidene acetones and ammonium thiocyanates, the initial step involves ring closure to form the pyrimidine ring.
Aromatization: This step ensures the formation of the aromatic pyrimidine structure.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-4-phenylpyrimidin-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Hydroxy-4-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
2-Amino-4-phenylpyrimidine: Shares a similar pyrimidine core but lacks the hydroxy group.
N-Phenylpyrimidin-2-amine: Another derivative with similar structural features but different functional groups
Uniqueness: N-Hydroxy-4-phenylpyrimidin-2-amine is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
111396-72-6 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(4-phenylpyrimidin-2-yl)hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c14-13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |
InChI Key |
BGOYJPLXMJLXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NO |
Origin of Product |
United States |
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